Lipophilicity (LogP) Comparison: 4-(2,2,2-Trifluoroethoxy)benzonitrile vs. 4-Methoxybenzonitrile
4-(2,2,2-Trifluoroethoxy)benzonitrile exhibits a significantly higher lipophilicity compared to its closest non-fluorinated analog, 4-methoxybenzonitrile. This is a direct consequence of the replacement of a methyl group with a trifluoroethyl moiety. The calculated LogP value for the target compound is 2.5 , whereas the calculated LogP for 4-methoxybenzonitrile is 1.3 .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Calculated LogP = 2.5 |
| Comparator Or Baseline | 4-Methoxybenzonitrile (CAS 874-90-8): Calculated LogP = 1.3 |
| Quantified Difference | ΔLogP = +1.2 (Target is ~15x more lipophilic) |
| Conditions | Computational prediction data from authoritative chemical databases (ChemSrc). |
Why This Matters
The >1 log unit increase in lipophilicity for the target compound indicates a predictable and significant enhancement in membrane permeability, a critical factor for a lead compound's oral bioavailability and cellular activity.
